(3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(3’-Nitro[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a methanol group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Nitro[1,1’-biphenyl]-4-yl)methanol typically involves the nitration of biphenyl followed by the introduction of a methanol group. One common method is the nitration of 4-bromobiphenyl to form 4-bromo-3’-nitrobiphenyl, which is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods
Industrial production methods for (3’-Nitro[1,1’-biphenyl]-4-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3’-Nitro[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: (3’-Nitro[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: (3’-Amino[1,1’-biphenyl]-4-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3’-Nitro[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3’-Nitro[1,1’-biphenyl]-4-yl)methanol depends on the specific application and the chemical reactions it undergoes. For example, in biological systems, the nitro group can be reduced to an amine, which can then interact with various biological targets. The methanol group can also participate in hydrogen bonding, affecting the compound’s interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- (3-Nitro[1,1’-biphenyl]-2-yl)methanol
- (4’-Nitro[1,1’-biphenyl]-3-methanol)
- (3-Nitro[1,1’-biphenyl]-4-yl)carboxylic acid
Uniqueness
(3’-Nitro[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the nitro and methanol groups on the biphenyl structure. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
[4-(3-nitrophenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGVRKDIAKLYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629599 | |
Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880158-11-2 | |
Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.